molecular formula C4H9NO5S B8388914 4-Amino-3-sulfobutanoic acid

4-Amino-3-sulfobutanoic acid

Cat. No. B8388914
M. Wt: 183.19 g/mol
InChI Key: FFSUAQIDXWYPBE-UHFFFAOYSA-N
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Patent
US08236319B2

Procedure details

In a 500 ml of hydrogenation bottle was added 4-azido-3-sulfobutanoic acid (3.00 g, 14.35 mmol), 150 ml of methanol and 0.32 g of Pd/C (10% Pd, 50% wet). After sucked out air, 30 psi of H2 was conducted, and the mixture was shaken overnight, filtered through celite, evaporated, and coevaporated with dry EtOH to afford about 2.50 g (95%) of 4-amino-3-sulfobutanoic acid. 1H NMR (CD3OD) 3.24 (m, 1H), 3.17 (m, 1H), 2.90 (dd, 1H, J=2.6, 16.5 Hz), 2.33 (dd, 1H, J=10.1, 16.5 Hz), ESI MS m/z−181.60 (M−H). The resulted compound was unstable and was used directly without further purification.
Name
4-azido-3-sulfobutanoic acid
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([S:10]([OH:13])(=[O:12])=[O:11])[CH2:6][C:7]([OH:9])=[O:8])=[N+]=[N-]>[Pd].CO>[NH2:1][CH2:4][CH:5]([S:10]([OH:13])(=[O:11])=[O:12])[CH2:6][C:7]([OH:9])=[O:8]

Inputs

Step One
Name
4-azido-3-sulfobutanoic acid
Quantity
3 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(CC(=O)O)S(=O)(=O)O
Name
Quantity
0.32 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(CC(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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